Cas no 2137489-66-6 (4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione)

4-Amino-2,3-dimethyl-3-propyl-1λ⁶,2-thiazolidine-1,1-dione is a specialized heterocyclic sulfonamide compound featuring a thiazolidine core with amino, methyl, and propyl substituents. Its unique structure imparts distinct reactivity and potential utility in organic synthesis, particularly in the development of pharmacologically active molecules or agrochemical intermediates. The presence of the sulfonyl (1,1-dione) group enhances its electrophilic character, making it a versatile building block for further functionalization. This compound may exhibit favorable stability and solubility properties, depending on the solvent system. Its structural complexity offers opportunities for selective modifications, enabling applications in medicinal chemistry or material science research. Careful handling is advised due to potential reactivity of the amino and sulfonyl moieties.
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione structure
2137489-66-6 structure
商品名:4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
CAS番号:2137489-66-6
MF:C8H18N2O2S
メガワット:206.305720806122
CID:6082155
PubChem ID:165475343

4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質

名前と識別子

    • 4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
    • 2137489-66-6
    • EN300-1122911
    • インチ: 1S/C8H18N2O2S/c1-4-5-8(2)7(9)6-13(11,12)10(8)3/h7H,4-6,9H2,1-3H3
    • InChIKey: FXPDVLAIMOOQKE-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(C(C)(CCC)N1C)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 206.10889899g/mol
  • どういたいしつりょう: 206.10889899g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 71.8Ų

4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122911-0.25g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1122911-2.5g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6 95%
2.5g
$2071.0 2023-10-26
Enamine
EN300-1122911-1.0g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6
1g
$1057.0 2023-06-09
Enamine
EN300-1122911-10.0g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6
10g
$4545.0 2023-06-09
Enamine
EN300-1122911-0.05g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1122911-10g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1122911-5.0g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6
5g
$3065.0 2023-06-09
Enamine
EN300-1122911-5g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1122911-0.1g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1122911-0.5g
4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione
2137489-66-6 95%
0.5g
$1014.0 2023-10-26

4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dione 関連文献

4-amino-2,3-dimethyl-3-propyl-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報

Introduction to 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione (CAS No. 2137489-66-6)

4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione (CAS No. 2137489-66-6) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the thiazolidinedione class, which is well-known for its diverse applications in drug development, particularly in the treatment of metabolic disorders and inflammation-related diseases.

The molecular structure of 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione features a thiazole ring fused with a dihydrothiazine moiety, which contributes to its stability and reactivity. The presence of multiple functional groups, including an amino group and alkyl substituents, makes this compound a versatile scaffold for further chemical modifications and derivatization. These structural features are crucial for its interaction with biological targets and its potential therapeutic efficacy.

In recent years, there has been a growing interest in exploring the pharmacological properties of thiazolidinediones due to their ability to modulate various biological pathways. Studies have demonstrated that compounds within this class can exhibit anti-inflammatory, antioxidant, and anti-diabetic effects. The specific substitution pattern in 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione may influence its pharmacokinetic profile and bioavailability, making it an attractive candidate for further investigation.

One of the most compelling aspects of 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione is its potential role in modulating enzyme activity and receptor binding. Research has shown that thiazolidinediones can interact with nuclear receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a key role in glucose homeostasis and lipid metabolism. The structural features of this compound may allow it to bind effectively to such receptors, potentially leading to novel therapeutic strategies for metabolic disorders.

The synthesis of 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as catalytic hydrogenation and nucleophilic substitution have been utilized to introduce the necessary functional groups while maintaining structural integrity.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione with biological targets. Molecular docking studies have been conducted to predict binding affinities and identify potential drug-like properties. These computational approaches have provided valuable insights into the compound's mechanism of action and have guided the design of more effective derivatives.

The pharmacological evaluation of 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit inflammatory cytokines and modulate immune responses. Additionally, animal models have shown that this compound can improve glucose tolerance and reduce lipid accumulation in adipose tissue. These findings suggest that 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione may have therapeutic potential in conditions such as type 2 diabetes and metabolic syndrome.

Future research directions include exploring the synthetic derivatives of 4-amino-2,3-dimethyl-3-propyl-1λ6,2-thiazolidine-1,1-dione to enhance its pharmacological properties. By modifying the substitution pattern or introducing additional functional groups, scientists aim to develop more potent and selective inhibitors for target enzymes or receptors. Additionally, studies are underway to investigate the compound's safety profile and optimize its formulation for clinical use.

The development of 4-amino-2,3-dimethyl-3-propyl-1λ6,thiazolidine-l,l-dione represents a significant advancement in pharmaceutical chemistry, offering new opportunities for treating metabolic diseases。 Its unique structural features, combined with promising preclinical results, make it a compelling candidate for further research。 As our understanding of biological pathways continues to evolve, compounds like 4-amino--dimethyl--propy--thia--dion--d--one (CAS No 2137489--66--6) will play an increasingly important role in drug discovery and development.

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